molecular formula C6H5ClN2O2 B6315952 Methyl 3-chloropyridazine-4-carboxylate CAS No. 1895477-24-3

Methyl 3-chloropyridazine-4-carboxylate

Cat. No.: B6315952
CAS No.: 1895477-24-3
M. Wt: 172.57 g/mol
InChI Key: PKIMAXODJIADSE-UHFFFAOYSA-N
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Description

Methyl 3-chloropyridazine-4-carboxylate (CAS 1895477-24-3) is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its molecular formula is C 6 H 5 ClN 2 O 2 and it has a molecular weight of 172.57 . This compound features both an ester and a reactive chlorine atom on a pyridazine core, making it a versatile precursor for the construction of more complex nitrogen-containing heterocycles . Nitrogen-containing heterocycles are of immense importance, with one study estimating they are found in 59% of all FDA-approved drugs . As a pyridazine derivative, this compound is part of a class of "heteroaromatic molecules of the future," identified as synthetically tractable scaffolds with high potential in drug discovery . Researchers utilize this reagent to access promising bicyclic systems like pyrido[3,4-c]pyridazines, which are rare but emerging as promising scaffolds in medicinal chemistry . These structures have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (for type 2 diabetes), histamine H3 receptor binders, kinase inhibitors, and positive allosteric modulators of GABA A receptors . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for detailed handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloropyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIMAXODJIADSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Chloropyridazine 4 Carboxylate

Established Synthetic Routes and Mechanistic Elucidation

Traditional methods for synthesizing methyl 3-chloropyridazine-4-carboxylate are typically multi-step processes that focus on the sequential construction of the pyridazine (B1198779) ring followed by targeted functional group installations.

Strategies for Pyridazine Ring Formation and Chlorination at C3

The formation of the pyridazine ring is a critical initial step. A common and historical approach involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids or their derivatives, with hydrazine (B178648) (H₂N-NH₂). wikipedia.orgliberty.edu This reaction, a classic example of heterocycle synthesis, proceeds through the formation of a dihydropyridazine (B8628806) intermediate which can then be oxidized to the aromatic pyridazine ring. For instance, the reaction of levulinic acid with phenylhydrazine (B124118) was one of the first methods used to prepare a pyridazine derivative. wikipedia.org

A prevalent precursor for the 3-chloro-substituted pyridazine core is a 3(2H)-pyridazinone. These pyridazinones are often synthesized by reacting appropriate dicarbonyl compounds with hydrazine. The subsequent chlorination at the C3 position is a key transformation. This is most commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.govcommonorganicchemistry.com The mechanism involves the conversion of the pyridazinone's amide-like carbonyl group into a chloro-substituent. POCl₃ is effective for this transformation due to its ability to act as both a dehydrating and chlorinating agent. nih.govresearchgate.net The reaction typically requires heating, often under reflux conditions, to proceed to completion. nih.govcommonorganicchemistry.com

Table 1: Common Reagents for Pyridazine Ring Formation and Chlorination

Step Reagent(s) Purpose Typical Conditions
Ring Formation Hydrazine hydrate (B1144303) (H₂N-NH₂·H₂O) Condensation with a 1,4-dicarbonyl precursor to form the pyridazine ring. Reflux in a suitable solvent like ethanol (B145695) or dioxane. liberty.edunih.gov
Chlorination Phosphorus oxychloride (POCl₃) Conversion of a 3(2H)-pyridazinone to a 3-chloropyridazine (B74176). Neat or in a solvent, heated to reflux. nih.govcommonorganicchemistry.com

| Chlorination | Phosphorus pentachloride (PCl₅) | Alternative chlorinating agent for pyridazinones. | Often used with POCl₃ or in high-boiling solvents. |

Esterification and Functional Group Installation at C4

Once the 3-chloropyridazine ring system is established, the next crucial step is the installation of the methyl carboxylate group at the C4 position. If the synthesis starts from a precursor that already contains a carboxylic acid group at C4 (i.e., 3-chloropyridazine-4-carboxylic acid), a direct esterification is performed.

The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is used, and often water is removed as it is formed. masterorganicchemistry.comyoutube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). prepchem.com The resulting 3-chloropyridazine-4-carbonyl chloride can then be reacted with methanol (B129727) to give the desired methyl ester, often in high yield and under milder conditions than Fischer esterification.

Table 2: Methods for Esterification at C4

Method Reagents Key Features
Fischer Esterification Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) Reversible reaction; requires excess alcohol to drive to completion. masterorganicchemistry.comlibretexts.org

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Methanol (CH₃OH) | Two-step process; generally high-yielding and not reversible. prepchem.com |

Innovative and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has seen a shift towards greener and more efficient methodologies.

Exploration of Green Chemistry Principles in Pyridazine Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.netskpharmteco.com In pyridazine synthesis, these principles are being applied in several ways. One approach is the use of safer solvents or even solvent-free conditions. researchgate.netsioc-journal.cn For example, ionic liquids have been investigated as recyclable reaction media for pyridazine synthesis, sometimes offering reduced reaction times and increased yields compared to traditional volatile organic solvents. sioc-journal.cn

Catalytic Methods for Selective Chlorination and Esterification

The development of catalytic methods offers a more atom-economical and selective alternative to stoichiometric reagents. In the context of chlorination, research is ongoing to find catalysts that can direct chlorination to a specific position on a heterocyclic ring, potentially avoiding the need for protecting groups or pre-functionalization. nih.govrsc.org For instance, palladium-catalyzed C-H activation strategies are being explored for the direct and selective functionalization of aromatic rings. nih.gov While direct catalytic C-H chlorination of pyridazines is still a developing area, such methods could offer a more efficient route in the future.

For esterification, the use of solid acid catalysts is a green alternative to traditional mineral acids like H₂SO₄. acs.org Solid catalysts, such as ion-exchange resins or zeolites, can be easily separated from the reaction mixture by filtration and can often be reused, simplifying the work-up process and reducing acidic waste. acs.org Biocatalysis, using enzymes like lipases or specific esterases, represents another sustainable approach. nih.gov These enzymatic reactions can be highly selective and operate under mild, aqueous conditions, offering a significant environmental advantage over conventional chemical methods. nih.gov For example, carboxylic acid reductases (CARs) have been shown to catalyze esterification in aqueous environments, presenting a novel green pathway for ester synthesis. nih.gov

Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com This approach offers substantial improvements in safety, efficiency, and scalability. mdpi.com In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

For a multi-step synthesis of a molecule like this compound, flow chemistry can be implemented to telescope reaction sequences, minimizing manual handling and the isolation of potentially unstable intermediates. chemrxiv.org Key reaction steps in pyridazine synthesis, such as chlorination, oxidation, or esterification, often involve hazardous reagents or generate significant exotherms. For instance, the use of chlorinating agents like thionyl chloride or oxidants like potassium permanganate (B83412) can be managed more safely in a closed, automated flow system. prepchem.comgoogle.com The small reactor volumes inherent to flow chemistry mitigate the risks associated with thermal runaways, and the automated nature of the process reduces operator exposure to toxic substances. mdpi.com

The improved mass and heat transfer in flow reactors can lead to higher yields and purities compared to batch equivalents. A hypothetical flow setup for a critical chlorination or oxidation step would involve pumping the substrate and reagent solutions through a heated or cooled microreactor, followed by in-line quenching and purification modules. This methodology not only enhances safety and yield but also significantly increases the space-time yield, a critical metric for industrial production. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for a Key Synthetic Step

Parameter Batch Processing Flow Chemistry & Continuous Processing
Safety Higher risk due to large volumes of hazardous materials; potential for thermal runaway. Enhanced safety with small reactor volumes; better heat dissipation and containment of toxic gases. mdpi.com
Process Control Difficult to maintain uniform temperature and mixing in large vessels. Precise control over temperature, pressure, and residence time, leading to higher consistency.
Efficiency Lower space-time yield; time-consuming workup and isolation between steps. Higher space-time yield; potential for telescoped reactions without intermediate isolation. mdpi.com
Scalability Scaling up can be non-linear and require significant process redesign. Scalable by running the system for longer durations or by parallelization ("numbering-up").

| Product Quality | Potential for batch-to-batch variability; side reactions due to localized "hot spots". | Improved consistency and purity due to uniform reaction conditions. mdpi.com |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The precise control of selectivity is paramount in the synthesis of highly functionalized heterocycles like this compound to ensure the correct arrangement of substituents and to avoid the formation of undesired isomers.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. The target molecule contains a chloro substituent, an ester group, and the pyridazine ring itself. Subsequent transformations, such as nucleophilic substitution, must be highly chemoselective. For example, a desired reaction might involve the displacement of the chlorine atom by a nucleophile without affecting the methyl ester. The choice of nucleophile, solvent, and temperature is critical to direct the reaction to the intended site. Research into the reactivity of related heterocyclic systems shows that reaction conditions can be tuned to control whether a reaction occurs at a halogen-substituted carbon or a carbonyl group. mdpi.com

Regio-selectivity is crucial during the construction of the pyridazine ring. The relative positions of the chloro (C3) and carboxylate (C4) groups are defined at this stage. Different synthetic strategies afford different regioisomers. One effective method for constructing the pyridazine-4-carboxylate core involves an inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an appropriate dienophile, followed by the extrusion of dinitrogen. rsc.org The substitution pattern on the starting materials dictates the final regiochemistry of the product.

An alternative, three-step approach has been developed for synthesizing 3,5-disubstituted methyl pyridazine-4-carboxylates. researchgate.net This method begins with the cycloaddition of diazomethane (B1218177) to a 2,3-disubstituted 2-cyclopropenecarboxylate, followed by a base-catalyzed isomerization and subsequent oxidation to yield the aromatic pyridazine ring. researchgate.net The specific substitution on the initial cyclopropene (B1174273) determines the final placement of groups on the pyridazine ring, highlighting the importance of starting material design for achieving regiocontrol.

Table 2: Regioselective Synthesis Strategies for Pyridazine-4-Carboxylates

Synthetic Route Key Reagents Regiochemical Control Mechanism Reference
Inverse Demand Diels-Alder Substituted 1,2,4,5-tetrazines, alkynyl sulfides The substitution pattern of the tetrazine and alkyne directs the cycloaddition, leading to specific regioisomers after N₂ extrusion. rsc.org
Cyclopropene Annulation 2,3-disubstituted 2-cyclopropenecarboxylates, diazomethane The initial cycloaddition and subsequent isomerization reactions establish the substituent positions on the resulting dihydropyridazine intermediate. researchgate.net

| Condensation of 1,2,4-Triketones | 1,2,4-Triketone analogs, hydrazines | The nature of substituents on the triketone and the reaction conditions (e.g., pH, temperature) dictate the direction of nucleophilic attack, leading to specific pyridazinone regioisomers. | mdpi.com |

Stereo-selectivity concerns the control of the three-dimensional arrangement of atoms. This compound is an achiral, planar aromatic molecule and thus does not possess stereoisomers. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, should this molecule be used as an intermediate in the synthesis of more complex, non-aromatic, or chiral molecules, the introduction of new stereocenters would necessitate stereoselective control. In such cases, established methods like the use of chiral catalysts or auxiliaries, as demonstrated in the synthesis of other complex heterocyclic systems, would be employed to control the stereochemical outcome of subsequent transformations. mdpi.comrsc.org

Transformational Reactivity of Methyl 3 Chloropyridazine 4 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C3-Chlorine Position

The electron-deficient nature of the pyridazine (B1198779) ring facilitates nucleophilic aromatic substitution (SNAr) at the C3-position, where the chlorine atom acts as a competent leaving group. This reactivity allows for the introduction of a diverse range of functional groups, leading to the synthesis of various substituted pyridazine derivatives.

Reaction with Nitrogen-Centered Nucleophiles

The displacement of the C3-chlorine by nitrogen-based nucleophiles is a common strategy for the synthesis of 3-aminopyridazine (B1208633) derivatives. These reactions are typically carried out by treating Methyl 3-chloropyridazine-4-carboxylate with primary or secondary amines. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride generated during the reaction. For instance, the reaction with various amines can lead to the formation of a C-N bond at the C3 position.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of chloropyridazines suggests that reactions with amines such as ammonia, primary aliphatic and aromatic amines, and secondary amines would proceed to yield the corresponding 3-amino, 3-(alkylamino), 3-(arylamino), and 3-(dialkylamino)pyridazine-4-carboxylate derivatives, respectively.

Table 1: Examples of SNAr Reactions with Nitrogen-Centered Nucleophiles (Hypothetical Data)

EntryNitrogen NucleophileProductReaction ConditionsYield (%)
1AmmoniaMethyl 3-aminopyridazine-4-carboxylateEtOH, sealed tube, 120 °CNot reported
2AnilineMethyl 3-(phenylamino)pyridazine-4-carboxylateDMF, K₂CO₃, 100 °CNot reported
3MorpholineMethyl 3-morpholinopyridazine-4-carboxylateDioxane, 110 °CNot reported

Note: The data in this table is hypothetical and based on the general reactivity of related compounds, as specific experimental data for this compound was not available in the searched sources.

Reaction with Oxygen-Centered Nucleophiles

The chlorine atom at the C3-position can also be displaced by oxygen-centered nucleophiles, such as alkoxides and phenoxides, to furnish 3-alkoxy- and 3-aryloxypyridazine derivatives. These reactions are typically performed by treating the chloropyridazine with the corresponding alcohol in the presence of a strong base like sodium hydride or with a pre-formed sodium alkoxide.

For example, the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield Methyl 3-methoxypyridazine-4-carboxylate. The reaction proceeds via the classical SNAr mechanism, involving the formation of a Meisenheimer-like intermediate.

Table 2: Examples of SNAr Reactions with Oxygen-Centered Nucleophiles (Hypothetical Data)

EntryOxygen NucleophileProductReaction ConditionsYield (%)
1Sodium methoxideMethyl 3-methoxypyridazine-4-carboxylateMethanol, refluxNot reported
2Sodium phenoxideMethyl 3-phenoxypyridazine-4-carboxylateDMF, 80 °CNot reported

Note: The data in this table is hypothetical and based on the general reactivity of related compounds, as specific experimental data for this compound was not available in the searched sources.

Reaction with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiolates, are also effective in displacing the C3-chlorine of this compound. These reactions lead to the formation of 3-(alkylthio)- and 3-(arylthio)pyridazine derivatives, which are valuable intermediates in medicinal chemistry. The reactions are typically conducted by reacting the chloropyridazine with a thiol in the presence of a base, or with a pre-formed thiolate salt.

The high nucleophilicity of sulfur compounds generally leads to efficient substitution reactions under mild conditions.

Table 3: Examples of SNAr Reactions with Sulfur-Centered Nucleophiles (Hypothetical Data)

EntrySulfur NucleophileProductReaction ConditionsYield (%)
1Sodium thiomethoxideMethyl 3-(methylthio)pyridazine-4-carboxylateTHF, rtNot reported
2Sodium thiophenoxideMethyl 3-(phenylthio)pyridazine-4-carboxylateDMF, 50 °CNot reported

Note: The data in this table is hypothetical and based on the general reactivity of related compounds, as specific experimental data for this compound was not available in the searched sources.

Influence of Electronic and Steric Factors on SNAr Pathways

The facility of the SNAr reaction on the pyridazine ring is significantly influenced by both electronic and steric factors. Electronically, the two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. The presence of the ester group at the C4-position further enhances this effect through its electron-withdrawing nature, stabilizing the negative charge in the Meisenheimer intermediate.

Steric hindrance can play a role in the rate of reaction. Bulky nucleophiles or significant steric crowding around the reaction center can slow down the substitution process. However, for a relatively unhindered substrate like this compound, a wide range of nucleophiles can be expected to react efficiently. The regioselectivity of the substitution is generally high, with the attack occurring exclusively at the C3-position due to the activating effect of the adjacent nitrogen and the ester group.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

In addition to SNAr reactions, the C3-chlorine atom of this compound can participate in various metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In this reaction, an organoboron compound (typically a boronic acid or its ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

This compound can serve as the halide partner in Suzuki-Miyaura couplings. The reaction with various aryl- or heteroarylboronic acids would lead to the corresponding 3-aryl- or 3-heteroarylpyridazine-4-carboxylate derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand.

Table 4: Example of a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction (Hypothetical Data)

EntryBoronic AcidProductCatalystBaseSolventYield (%)
1Phenylboronic acidMethyl 3-phenylpyridazine-4-carboxylatePd(PPh₃)₄Na₂CO₃Toluene/WaterNot reported

Note: The data in this table is hypothetical and based on the general reactivity of related compounds, as specific experimental data for this compound was not available in the searched sources.

Sonogashira Coupling and Heck Reactions

The chlorine atom at the 3-position of the pyridazine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including the Sonogashira and Heck reactions, which are powerful methods for forming C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.comgoogle.comresearchgate.net This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. mdpi.comgoogle.com The reaction proceeds under generally mild conditions and tolerates a wide array of functional groups. mdpi.com For substrates like this compound, the electron-deficient nature of the pyridazine ring is expected to facilitate the initial oxidative addition step of the palladium(0) catalyst to the C-Cl bond. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the successful coupling of other halogenated pyridines and pyridazines suggests its feasibility. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been successfully achieved using palladium catalysts.

The Heck reaction provides a method for the arylation or vinylation of an alkene with an aryl or vinyl halide. This transformation is also catalyzed by palladium complexes and typically requires a base. The reaction demonstrates high stereoselectivity, generally favoring the formation of the E-isomer of the resulting substituted alkene. The reactivity of the C-Cl bond in this compound makes it a suitable candidate for Heck reactions, allowing for the introduction of various alkenyl substituents at the 3-position.

Table 1: Representative Conditions for Sonogashira and Heck Reactions on Halogenated Heterocycles (Illustrative)

Reaction TypeHalide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Sonogashira3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃ (2M aq.)DME/Ethanol (B145695)8014-28
Sonogashira2-Amino-3-bromopyridineTerminal AlkynesPd/Cu co-catalystAmine BaseNot specifiedNot specifiedGood
HeckAryl HalideAlkenePd(OAc)₂BasePolar Aprotic SolventElevatedGood
Heck4-Iodobenzenediazonium tetrafluoroborateHeptadecafluorodec-1-enePd(OAc)₂-MeOH/THF40Not specified

Note: This table is illustrative and based on reactions with related compounds due to a lack of specific published data for this compound.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. This palladium-catalyzed reaction has largely superseded classical methods due to its broad substrate scope and functional group tolerance. The reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

For this compound, the C-Cl bond is the reactive site for this transformation. The reaction would involve its coupling with a primary or secondary amine to yield the corresponding 3-amino-pyridazine derivative. The choice of ligand is critical, with various generations of phosphine ligands developed to improve reaction efficiency and scope. Similarly, the selection of the base, often a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the catalytic cycle to proceed.

While direct literature examples for the Buchwald-Hartwig amination of this compound are scarce, studies on related 3-halo-2-aminopyridines have demonstrated successful C-N cross-coupling with a range of primary and secondary amines using palladium catalysts with specialized phosphine ligands like RuPhos and BrettPhos.

Table 2: General Conditions for Buchwald-Hartwig Amination (Illustrative)

Amine TypeCatalyst/Ligand SystemBaseSolventTemperature
Primary and Secondary AminesPd(0) or Pd(II) / Phosphine LigandStrong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)Toluene, DioxaneRoom Temp. to Elevated
Primary and Secondary AminesRuPhos- or BrettPhos-precatalystsLiHMDSNot specifiedNot specified

Note: This table presents generalized conditions for the Buchwald-Hartwig amination. Specific conditions for this compound would require experimental optimization.

Stille Coupling and Other Organometallic Transformations

The Stille coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and the mild reaction conditions, which allow for a high degree of functional group tolerance. The reaction mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the organostannane and subsequent reductive elimination to form the coupled product.

In the context of this compound, the Stille coupling would enable the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the 3-position by selecting the appropriate organostannane reagent. The reactivity of the C-Cl bond on the electron-deficient pyridazine ring is expected to be favorable for this transformation.

While the Suzuki-Miyaura coupling (using organoboron reagents) is often preferred due to the lower toxicity of boron compounds compared to tin compounds, the Stille reaction remains a powerful tool, especially in complex molecule synthesis.

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of the Sonogashira, Heck, Buchwald-Hartwig, and Stille reactions, all of which are palladium-catalyzed, share fundamental steps but also have distinct features. The general catalytic cycle for these cross-coupling reactions typically begins with the active Pd(0) species.

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) catalyst, forming a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring generally facilitates this step.

Transmetalation (for Sonogashira, Stille, and Suzuki reactions) or Migratory Insertion (for Heck reaction) :

In the Stille reaction , the organostannane transfers its organic group to the Pd(II) complex in a step called transmetalation.

The Sonogashira reaction involves a copper acetylide, which is formed from the terminal alkyne and a copper(I) salt. This copper acetylide then transmetalates with the Pd(II) complex. In copper-free variants, the palladium complex itself facilitates the deprotonation of the alkyne. mdpi.com

In the Heck reaction , the alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond (migratory insertion).

Amine Coordination and Deprotonation (for Buchwald-Hartwig amination) : In the Buchwald-Hartwig reaction, after oxidative addition, the amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination : This is the final step where the newly formed carbon-carbon or carbon-nitrogen bond is created as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

For the Heck reaction, the cycle has an additional step, β-hydride elimination , which occurs after migratory insertion to form the alkene product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.

Reactivity of the Methyl Ester Functionality

The methyl ester group at the 4-position of the pyridazine ring offers a site for further chemical transformations, most notably through hydrolysis and transesterification.

Hydrolysis and Saponification to Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-chloropyridazine-4-carboxylic acid, under either acidic or basic conditions.

Saponification , or basic hydrolysis, is a common method for this transformation. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the neutral carboxylic acid. For example, a patent describes the hydrolysis of a related methyl 6-oxo-1H-pyridazine-4-carboxylate using 1-2 equivalents of aqueous sodium hydroxide.

Table 3: General Conditions for Saponification of Esters

BaseSolvent SystemTemperatureWork-up
NaOH (aq)Methanol/WaterRoom Temp. to RefluxAcidification (e.g., HCl)
KOH (aq)Ethanol/WaterRoom Temp. to RefluxAcidification (e.g., HCl)
LiOH (aq)THF/WaterRoom Temp.Acidification (e.g., HCl)

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base.

Under basic conditions , an alkoxide corresponding to the desired alcohol is used. For instance, to convert this compound to ethyl 3-chloropyridazine-4-carboxylate, sodium ethoxide in ethanol would be employed. The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion.

Under acidic conditions , a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used along with a large excess of the desired alcohol. The reaction mechanism is analogous to the Fischer esterification. For example, refluxing this compound in ethanol with a catalytic amount of sulfuric acid would yield the ethyl ester.

Reactions Involving the Pyridazine Ring System

The pyridazine ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity towards oxidation and reduction.

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. wikipedia.org This transformation is typically achieved using peracids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA). The N-oxidation of the pyridazine ring can alter its electronic properties and reactivity, potentially facilitating subsequent substitution reactions. nih.gov For instance, the oxidation of 3-aminopyridazine and its derivatives has been studied. nih.gov The reactivity of azines like pyridazine towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net However, N-oxidation can increase the electron density of the ring, making it more susceptible to electrophilic attack.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) can lead to the saturation of the ring, yielding a dihydropyridazine (B8628806) or a tetrahydropyridazine derivative. The conditions for these hydrogenations can be controlled to achieve partial or full reduction. The N-N bond in the pyridazine ring is generally stable towards reductive cleavage under typical hydrogenation conditions. nih.gov Alternatively, reducing agents like sodium borohydride (B1222165) in the presence of transition metal salts have been used for the reduction of related heterocyclic systems. acs.org The reduction of pyridazines can also be influenced by the substituents present on the ring.

Table 3: Oxidation and Reduction of the Pyridazine Core

Reaction TypeReagentProduct
OxidationPeracid (e.g., m-CPBA)Pyridazine N-oxide
Reduction (Catalytic Hydrogenation)H2, Pd/CDihydropyridazine/Tetrahydropyridazine

The electron-deficient nature of the pyridazine ring in this compound makes it a suitable component in cycloaddition reactions, particularly those with inverse electron demand.

Diels-Alder Reactions: The pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. nih.govmdpi.com In this type of reaction, the electron-deficient diene (the pyridazine) reacts with an electron-rich dienophile. The presence of the electron-withdrawing chloro and carboxylate groups on the pyridazine ring of this compound further enhances its reactivity as a diene in these cycloadditions. psu.edu These reactions can be used to construct fused heterocyclic systems. For example, intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have been used to synthesize fused benzonitriles. mdpi.com

[3+n] Cycloaddition Reactions: Pyridazine derivatives can also participate in other types of cycloaddition reactions, such as [3+2] dipolar cycloadditions. nih.gov These reactions involve the addition of a 1,3-dipole to the pyridazine ring, leading to the formation of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the pyridazine and the dipole. dntb.gov.ua The development of cycloaddition strategies provides a powerful tool for the synthesis of complex, polycyclic molecules containing the pyridazine core. nih.govdntb.gov.ua

Table 4: Cycloaddition Reactions of the Pyridazine Ring

Reaction TypeReactant TypeDescription
Inverse-Electron-Demand Diels-AlderElectron-rich dienophileThe electron-deficient pyridazine ring acts as a diene.
[3+2] Dipolar Cycloaddition1,3-DipoleLeads to the formation of a five-membered heterocyclic ring fused to the pyridazine.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the molecular framework of Methyl 3-chloropyridazine-4-carboxylate. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the protons of the methyl ester group. The pyridazine ring protons, H-5 and H-6, are anticipated to appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine and carboxylate substituents. Based on data for similar pyridazine derivatives, the proton at the C-6 position (adjacent to a nitrogen atom) would likely resonate at a lower field (higher ppm) than the proton at the C-5 position. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 8.0 - 8.2d~ 5.0
H-6~ 9.0 - 9.2d~ 5.0
-OCH₃~ 3.9 - 4.1s-

Note: These are predicted values based on the analysis of related pyridazine structures.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 160-170 ppm. The aromatic carbons of the pyridazine ring will appear in the region of 120-160 ppm, with the carbon atom bonded to the chlorine atom (C-3) and the nitrogen atoms showing characteristic shifts. The methyl carbon of the ester group will be observed at a much higher field, typically around 50-55 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~ 150 - 155
C-4~ 130 - 135
C-5~ 125 - 130
C-6~ 155 - 160
C=O~ 163 - 168
-OCH₃~ 52 - 55

Note: These are predicted values based on the analysis of related pyridazine structures.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their scalar coupling and adjacency on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-4.

H-5 to C-3, C-4, and C-6.

H-6 to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a correlation between the methyl protons and the H-5 proton, depending on the preferred conformation of the ester group relative to the pyridazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₅ClN₂O₂). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks separated by two mass units (M+ and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M (³⁵Cl)]⁺172.0039
[M (³⁷Cl)]⁺174.0010

Note: These are calculated values for the molecular formula C₆H₅ClN₂O₂.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this compound, characteristic fragments would likely arise from the loss of:

•OCH₃ (m/z 31) to give an acylium ion.

COOCH₃ (m/z 59) from the cleavage of the C-C bond between the ring and the carboxylate group.

Cl• (m/z 35/37) from the pyridazine ring.

N₂ (m/z 28) following ring fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, a detailed MS/MS fragmentation study is not publicly available. However, based on the principles of mass spectrometry and the known reactivity of related heterocyclic compounds, a probable fragmentation pathway can be proposed.

The molecular ion ([M]+•) would be expected to undergo initial fragmentation events such as the loss of the methoxy (B1213986) group (•OCH3) from the ester functionality to form a stable acylium ion. Another likely fragmentation would involve the loss of the entire ester group as a radical (•COOCH3) or through cleavage of the C-Cl bond, given the relative lability of halogens on electron-deficient rings. Further fragmentation of the pyridazine ring itself, though more complex, could also occur under higher energy conditions, leading to the loss of N2 or HCN. Without experimental data, the relative abundances of these fragments remain speculative.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While the use of single-crystal X-ray diffraction (SCXRD) has been mentioned in the context of synthesizing derivatives from this compound, a published crystal structure for the title compound itself could not be located.

Crystal Growth and Data Collection Methodologies

To perform X-ray crystallography, single crystals of sufficient quality must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A suitable solvent system would need to be empirically determined. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then collected and processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are resolved.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the absence of a determined crystal structure, specific bond lengths, bond angles, and torsional angles for this compound cannot be provided. However, analysis of related pyridazine structures suggests that the pyridazine ring would be largely planar. The bond lengths within the ring would exhibit partial double-bond character due to aromaticity. The C-Cl bond length would be influenced by the electron-withdrawing nature of the pyridazine ring. The ester group's conformation relative to the ring would be a key feature, defined by the torsional angle between the plane of the ring and the plane of the ester.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. While specific, fully assigned spectra for this compound are not available, characteristic vibrational frequencies can be predicted based on its structure.

Predicted Vibrational Frequencies:

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (ester)Stretching1720-1740
C-O (ester)Stretching1200-1300
C=N (pyridazine)Stretching1550-1650
C-ClStretching600-800
Aromatic C-HStretching3000-3100

The IR spectrum would be expected to show a strong absorption for the C=O stretch of the ester. The Raman spectrum would likely show a strong signal for the symmetric vibrations of the pyridazine ring. A complete vibrational analysis would require computational modeling in conjunction with experimental spectra to assign all the fundamental vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridazine ring is a chromophore that will exhibit characteristic π → π* and n → π* transitions. The presence of the chloro and carboxylate substituents will influence the energy of these transitions (and thus the absorption maxima, λmax).

The π → π* transitions, typically of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. The exact λmax values and molar absorptivities would need to be determined experimentally in various solvents to fully characterize the electronic properties of the molecule.

Computational and Theoretical Investigations of Methyl 3 Chloropyridazine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 3-chloropyridazine-4-carboxylate. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A typical study on this compound would involve geometry optimization to find the most stable arrangement of its atoms in the ground state. This process minimizes the energy of the molecule, providing key information such as bond lengths, bond angles, and dihedral angles.

For instance, a DFT calculation using a common functional like B3LYP with a basis set such as 6-31G(d,p) would yield a precise three-dimensional model of the molecule. This would allow for the analysis of the planarity of the pyridazine (B1198779) ring and the orientation of the chloro and methyl carboxylate substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleHypothetical Value
Bond LengthC3-Cl1.75 Å
Bond LengthN1-N21.34 Å
Bond LengthC4-C(O)O1.50 Å
Bond AngleN2-C3-C4120°
Bond AngleC3-C4-C5118°
Dihedral AngleCl-C3-C4-C(O)0° or 180°

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data could be found.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for confirming the results of less rigorous methods. A high-level ab initio calculation on this compound would provide very accurate information on its molecular geometry and electronic energy.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying the most reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Energy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data could be found.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can then be compared with experimentally obtained spectra to confirm the structure of this compound. A strong correlation between the calculated and experimental data provides a high degree of confidence in the assigned structure.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C3155.0Data not available--
C4130.0Data not available--
C5135.0Data not available8.0Data not available
C6150.0Data not available9.2Data not available
C=O165.0Data not available--
O-CH₃53.0Data not available3.9Data not available

Note: This table is hypothetical due to the lack of published computational and experimental spectroscopic data.

Calculated Vibrational Frequencies and Intensities (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. These calculated spectra for this compound would show characteristic peaks for the C-Cl stretch, the C=O stretch of the ester, the C-O stretch, and the various vibrations of the pyridazine ring. Comparing these calculated frequencies with experimental IR and Raman spectra is a standard method for vibrational band assignment and structural confirmation.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch (Ester)1730
C-N Stretch (Ring)1450
C-Cl Stretch750

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data could be found.

Electronic Excitation Energies and UV-Vis Absorption Spectra Predictions

The electronic absorption properties of a molecule, which are experimentally observed through UV-Vis spectroscopy, can be predicted with considerable accuracy using time-dependent density functional theory (TD-DFT). mdpi.comgrowingscience.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would typically be performed using a suitable functional and basis set, such as B3LYP or CAM-B3LYP with a basis set like 6-311+G(d,p). growingscience.comresearchgate.net The calculations would yield a series of excitation energies and their corresponding oscillator strengths, which determine the intensity of the absorption bands. These theoretical results can be used to generate a predicted UV-Vis spectrum.

The primary electronic transitions expected for this molecule would involve the π-systems of the pyridazine ring and the carboxylate group. The chlorine atom and the methyl group would act as substituents that modulate the energies of the molecular orbitals and, consequently, the absorption wavelengths. It is anticipated that the main absorption bands would arise from π → π* transitions within the aromatic ring. The presence of the chlorine atom, an electron-withdrawing group, and the ester group are likely to influence the position and intensity of these bands.

A hypothetical table of predicted UV-Vis absorption maxima for this compound, based on typical TD-DFT calculations for similar heterocyclic compounds, is presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Oscillator Strength (f) Major Contribution
285 0.15 π → π*
240 0.45 π → π*

This table is illustrative and based on general principles of TD-DFT calculations for heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information about transition states and reaction energy profiles that are often elusive to experimental observation.

A key reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The pyridazine ring is electron-deficient, which facilitates the attack of nucleophiles. Computational methods, particularly DFT, can be employed to map out the potential energy surface for such a reaction.

The process involves locating the structures of the reactants, the intermediate (a Meisenheimer-like complex), the transition states connecting them, and the products. A transition state search algorithm is used to find the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter that governs the reaction rate. For instance, in a reaction with a generic nucleophile (Nu-), the calculated energy barrier for the formation of the intermediate and the subsequent departure of the chloride ion would provide a quantitative measure of the reaction's feasibility.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. nih.gov Computational models can account for solvation effects through either explicit or implicit methods.

In an explicit solvation model, individual solvent molecules are included in the calculation, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Structure-Reactivity Relationship Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

For a series of substituted pyridazine carboxylates, including this compound, a QSAR study could be developed to predict their reactivity in a particular reaction or their biological activity. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity or property. Such a model could predict, for example, how changes in the substituent on the pyridazine ring would affect the rate of a nucleophilic substitution reaction. This predictive capability can significantly accelerate the discovery and optimization of molecules with desired properties.

Applications of Methyl 3 Chloropyridazine 4 Carboxylate in Complex Organic Synthesis

As a Versatile Building Block for Diverse Pyridazine (B1198779) Scaffolds

The reactivity of the chlorine atom at the 3-position of the pyridazine ring in methyl 3-chloropyridazine-4-carboxylate renders it an excellent electrophilic partner for various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of a diverse library of substituted pyridazine derivatives.

One of the most common transformations involves the displacement of the chloride with nitrogen, oxygen, or sulfur nucleophiles. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 3-aminopyridazine (B1208633) derivatives. Similarly, alkoxides and thiolates can be employed to introduce alkoxy and thioether moieties, respectively. These reactions are often facilitated by a base to neutralize the hydrogen chloride generated during the reaction.

Furthermore, the chlorine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position by coupling with the corresponding boronic acids or their esters. wikipedia.orgorganic-chemistry.orglibretexts.org The general scheme for a Suzuki coupling reaction involves an oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This approach significantly expands the diversity of accessible pyridazine scaffolds.

The ester functionality at the 4-position provides an additional handle for synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

Synthesis of Fused Heterocyclic Systems Containing the Pyridazine Moiety

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, where the pyridazine ring is annulated with other rings. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

A notable example, demonstrating the utility of a closely related analogue, is the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. In a documented synthesis, methyl 4,6-dichloropyridazine-3-carboxylate undergoes a regioselective nucleophilic substitution at the 4-position. researchgate.net This principle can be extended to this compound. For instance, reaction with a suitable bifunctional nucleophile can lead to the construction of a new ring fused to the pyridazine core.

The general strategy often involves an initial nucleophilic substitution at the 3-position, followed by an intramolecular cyclization reaction. For example, reaction with a nucleophile containing a pendant amino, hydroxyl, or thiol group can set the stage for a subsequent ring-closing reaction, often promoted by heat or a catalyst, to form a five- or six-membered heterocyclic ring fused to the [c] face of the pyridazine. The ester group at the 4-position can also participate in these cyclization reactions, for example, by reacting with a nucleophile introduced at the 3-position to form a lactam or a lactone.

Development of Novel Organic Reagents and Catalysts Utilizing the Pyridazine Framework

While direct examples of this compound being used to develop novel organic reagents or catalysts are not extensively documented, its structural features suggest potential in this area. The pyridazine moiety, with its two adjacent nitrogen atoms, can act as a bidentate ligand for metal centers.

By functionalizing the pyridazine ring through reactions at the chloro and ester positions, it is possible to design and synthesize novel ligands for catalysis. For example, the introduction of phosphine (B1218219) or other coordinating groups could lead to the development of new transition metal catalysts. The chirality can be introduced either on the substituents or by creating a chiral center during the derivatization process, opening avenues for asymmetric catalysis.

Furthermore, the pyridazine framework itself can be part of a larger organic molecule designed to act as an organocatalyst. The nitrogen atoms can act as hydrogen bond acceptors or donors, or as basic sites to activate substrates in a catalytic cycle.

Strategic Integration into Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. googleapis.com While specific MCRs involving this compound are not widely reported, its bifunctional nature makes it a promising candidate for such reactions.

The presence of both an electrophilic chlorine atom and an ester group allows for sequential or simultaneous reactions with different nucleophiles or reagents in a one-pot fashion. For instance, a reaction could be envisioned where a nucleophile displaces the chlorine, and the resulting intermediate then participates in a reaction involving the ester group, all within the same reaction vessel.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are another area where this compound could find application. A strategic modification of the molecule, for example, by introducing a reactive group through substitution of the chlorine, could initiate a cascade cyclization to rapidly build molecular complexity.

Methodological Advancements in Asymmetric Synthesis Enabled by Derivatives of this compound

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. Derivatives of this compound hold potential for advancing asymmetric synthesis.

Chiral auxiliaries or catalysts can be employed to control the stereochemistry of reactions involving this pyridazine scaffold. For example, in a nucleophilic substitution reaction, a chiral amine could be used to introduce a stereocenter. Alternatively, a prochiral substrate derived from this compound could be desymmetrized using a chiral catalyst.

While direct literature on the asymmetric synthesis originating from this compound is scarce, related studies on pyridazine derivatives provide a conceptual framework. For instance, the asymmetric synthesis of tetrahydropyridazine-3-carboxylic acid derivatives has been achieved, showcasing the possibility of controlling stereochemistry in the pyridazine ring system. The development of chiral ligands based on the pyridazine framework, as mentioned earlier, would also be a significant contribution to asymmetric catalysis.

Conclusion and Future Research Perspectives

Summary of Key Methodological and Mechanistic Discoveries

The synthesis of the pyridazine-4-carboxylate scaffold, while not detailed specifically for the 3-chloro derivative, has established foundational methods. A key discovery in the synthesis of related 3,5-disubstituted methyl pyridazine-4-carboxylates involves a three-step process. researchgate.net This procedure begins with the cycloaddition of diazomethane (B1218177) with 2,3-disubstituted 2-cyclopropenecarboxylic acids, which forms a 2,3-diazabicyclo[3.1.1]hex-2-ene structure. researchgate.net This intermediate then undergoes isomerization to a 1,4-dihydropyridazine derivative, followed by oxidation to yield the final aromatic pyridazine-4-carboxylate. researchgate.net

Mechanistically, the reactivity of the pyridazine (B1198779) ring is influenced by its two adjacent nitrogen atoms, which makes it electron-deficient and susceptible to specific transformations. nih.gov The chlorine atom at the C3 position is expected to be a reactive site for nucleophilic aromatic substitution (SNAr), a common pathway for functionalizing chloropyridines and other electron-poor chloro-heterocycles. nih.govresearchgate.netmdpi.com The methyl ester at the C4 position provides a handle for classic nucleophilic acyl substitution reactions, allowing for conversion into amides, hydrazides, or other carboxylic acid derivatives. libretexts.org

Identification of Unexplored Reactivity and Synthetic Opportunities

The bifunctional nature of Methyl 3-chloropyridazine-4-carboxylate opens numerous avenues for unexplored synthetic transformations. The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, which remain largely unexplored for this specific substrate.

Potential Unexplored Reactions:

Reaction TypeReagent/CatalystPotential ProductSignificance
Suzuki-Miyaura Coupling Aryl/alkyl boronic acids, Pd catalyst, base3-Aryl/alkyl-pyridazine-4-carboxylatesAccess to diverse biaryl and alkyl-substituted pyridazines for screening libraries. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination Primary/secondary amines, Pd or Ni catalyst, base3-Amino-pyridazine-4-carboxylatesSynthesis of novel aminopyridazine scaffolds, which are present in several approved drugs. nih.govnih.gov
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base3-Alkynyl-pyridazine-4-carboxylatesIntroduction of rigid alkynyl linkers for materials science or as precursors for further cyclizations.
Ester to Amide Conversion Various amines (e.g., primary, secondary, hydroxylamines)Pyridazine-4-carboxamidesCreation of amide libraries to explore structure-activity relationships and improve biological properties. libretexts.org
Hydrazinolysis Hydrazine (B178648) hydrate (B1144303)Pyridazine-4-carbohydrazidesFormation of key intermediates for synthesizing more complex heterocyclic systems like triazoles or pyrazoles. nih.gov

The sequential or orthogonal functionalization of the chloro and ester groups presents a significant opportunity. For instance, a Suzuki coupling at the C3 position followed by amidation of the C4 ester could generate complex molecules with high efficiency. The discovery of novel reactivity, such as unusual cycloaddition pathways involving the pyridazine ring itself, also remains a fertile ground for investigation. organic-chemistry.orgnih.gov

Potential for Further Development of Sustainable Synthetic Routes

Modern organic synthesis places a strong emphasis on green chemistry principles. The existing synthetic routes to pyridazine derivatives can be improved to be more environmentally benign. ekb.eg Future research should focus on developing sustainable methods for the synthesis of this compound and its derivatives.

This includes the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, as has been demonstrated for other pyridine (B92270) and pyridazinone derivatives. ekb.egnih.gov One-pot multicomponent reactions, which increase efficiency by combining several steps without isolating intermediates, represent another promising strategy. nih.gov The development of catalytic systems that are metal-free or use earth-abundant metals instead of precious metals like palladium would also constitute a significant advance. organic-chemistry.org Exploring the use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, could further enhance the sustainability of synthetic protocols. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation

The structure of this compound is well-suited for integration into automated synthesis platforms and high-throughput experimentation (HTE) workflows. Its two distinct reactive handles allow for the creation of large, diverse chemical libraries for drug discovery and materials science. researchgate.net

Automated flow chemistry systems could be developed for the multi-step synthesis and derivatization of this compound. nih.govacs.org For example, a flow reactor could be designed to perform a nucleophilic substitution on the chloro group, followed immediately by an amidation reaction in a subsequent module, avoiding the isolation of intermediates. acs.org HTE screening kits, such as those used for optimizing Suzuki-Miyaura cross-coupling reactions, could be employed to rapidly identify optimal conditions for the functionalization of the C3 position with a wide array of building blocks. sigmaaldrich.com This approach would accelerate the discovery of new derivatives with desirable biological or material properties.

Directions for Advanced Theoretical and Computational Studies to Guide Experimental Design

Advanced theoretical and computational studies can provide invaluable insights into the reactivity and properties of this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict regioselectivity. researchgate.net

Key Areas for Computational Investigation:

Reactivity Mapping: Calculating charge distributions, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net This can help rationalize the regioselectivity of substitution reactions at the C3 versus other positions.

Mechanistic Elucidation: Modeling the transition states and reaction pathways for key transformations like Suzuki coupling or SNAr to understand the energy barriers and determine the rate-determining steps. libretexts.orgacs.org

Property Prediction: In silico prediction of physicochemical properties (e.g., solubility, pKa) and biological activities (e.g., receptor docking, ADMET properties) for virtual libraries of derivatives before their synthesis. nih.gov This would prioritize the most promising candidates for synthesis, saving time and resources.

By combining computational predictions with experimental work, a more rational and efficient approach to exploring the chemistry of this compound can be achieved.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 3-chloropyridazine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyridazine derivatives are synthesized using lithium hydroxide in water/tetrahydrofuran (THF) followed by triethylamine and palladium catalysts in dichloromethane/ethyl acetate under inert atmospheres . Optimizing stoichiometry, temperature (e.g., 100°C for substitution reactions), and solvent polarity improves yield. Purity is monitored via HPLC or GC-MS .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorine at C3, ester at C4). Discrepancies in coupling constants may indicate tautomerism .
  • X-ray crystallography : Use SHELX or Mercury software for structure refinement. Hydrogen-bonding patterns (e.g., C=O···H interactions) validate molecular packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z 172.57) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Store at -20°C in sealed, dry containers to prevent hydrolysis of the ester group. Monitor degradation via TLC or HPLC under accelerated stability conditions (e.g., 40°C/75% RH). Avoid exposure to strong bases or nucleophiles to preserve the chloropyridazine core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian or ORCA to identify reactive sites (e.g., electron-deficient C3-Cl for Suzuki-Miyaura coupling).
  • Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to assess steric/electronic compatibility .
  • Experimental validation : Compare predicted vs. observed regioselectivity in reactions with boronic acids .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-response assays : Use IC50_{50} values to distinguish true activity from assay artifacts (e.g., solubility limits).
  • SAR analysis : Modify substituents (e.g., replace Cl with CN or NH2_2) to isolate pharmacophore contributions .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How do crystallographic packing patterns influence the physicochemical properties of this compound?

  • Methodology :

  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) using Mercury or CrystalExplorer.
  • Void analysis : Calculate free volume to predict solubility/melting points. High-density packing correlates with thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.